Cas no 2034201-41-5 (N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide)

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry. It exhibits a unique structure featuring a pyrazole ring and a piperidine moiety, which may contribute to its pharmacological activity. This compound offers advantages such as structural diversity and potential for further modification, making it a valuable tool for drug discovery research.
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide structure
2034201-41-5 structure
商品名:N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
CAS番号:2034201-41-5
MF:C18H21N5O
メガワット:323.392243146896
CID:5332731

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)indolizine-2-carboxamide
    • N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
    • Z1787840518
    • インチ: 1S/C18H21N5O/c1-13-10-17(21-20-13)22-8-5-15(6-9-22)19-18(24)14-11-16-4-2-3-7-23(16)12-14/h2-4,7,10-12,15H,5-6,8-9H2,1H3,(H,19,24)(H,20,21)
    • InChIKey: AFQQCTBAGGDJMD-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C2C=CC=CN2C=1)NC1CCN(C2C=C(C)NN=2)CC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 451
  • トポロジー分子極性表面積: 65.4
  • 疎水性パラメータ計算基準値(XlogP): 3.2

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6523-1555-2μmol
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
2034201-41-5
2μmol
$85.5 2023-09-08
Life Chemicals
F6523-1555-25mg
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
2034201-41-5
25mg
$163.5 2023-09-08
Life Chemicals
F6523-1555-50mg
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
2034201-41-5
50mg
$240.0 2023-09-08
Life Chemicals
F6523-1555-100mg
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
2034201-41-5
100mg
$372.0 2023-09-08
Life Chemicals
F6523-1555-10μmol
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
2034201-41-5
10μmol
$103.5 2023-09-08
Life Chemicals
F6523-1555-20μmol
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
2034201-41-5
20μmol
$118.5 2023-09-08
Life Chemicals
F6523-1555-1mg
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
2034201-41-5
1mg
$81.0 2023-09-08
Life Chemicals
F6523-1555-10mg
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
2034201-41-5
10mg
$118.5 2023-09-08
Life Chemicals
F6523-1555-15mg
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
2034201-41-5
15mg
$133.5 2023-09-08
Life Chemicals
F6523-1555-30mg
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
2034201-41-5
30mg
$178.5 2023-09-08

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide 関連文献

Related Articles

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamideに関する追加情報

Introduction to N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide (CAS No. 2034201-41-5)

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 2034201-41-5, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development.

The molecular structure of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide is characterized by the presence of multiple heterocyclic rings, including a 5-methyl-1H-pyrazole moiety and a piperidine ring. These structural features contribute to its ability to interact with various biological targets, thereby influencing cellular processes and potentially offering therapeutic benefits.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The pyrazole and indolizine scaffolds present in N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide are known to be privileged structures in medicinal chemistry, often serving as key components in bioactive molecules.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases, which are enzymes that play a crucial role in cell signaling pathways. Kinase inhibitors have been successfully developed into therapeutic agents for various diseases, including cancer. The pyrazole moiety in particular is known to exhibit kinase inhibitory activity, making N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide a promising candidate for further investigation.

Recent studies have demonstrated that compounds with similar structural motifs can interfere with the activity of specific kinases by binding to their active sites. This binding can lead to the disruption of downstream signaling cascades, ultimately resulting in the inhibition of cell proliferation and survival. The N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine core structure is well-positioned to interact with these targets, suggesting its potential as a lead compound for drug development.

Furthermore, the 5-methyl group on the pyrazole ring may play a critical role in modulating the pharmacokinetic properties of the compound. This substitution can influence solubility, metabolic stability, and overall bioavailability, all of which are important factors in determining the efficacy and safety of a potential drug candidate.

The synthesis of N-[1-(5-methyl-1H-pyrazol)-3yl]-4-piperidinecarbonyl-indolizine has been reported in several scientific publications. These synthetic routes often involve multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications. The successful synthesis of this compound highlights its feasibility as a research tool and a potential drug candidate.

In terms of biological activity, preliminary studies have shown that N-[1-(5-methyl)-3H-pyrazol]-4-piperidinecarbonyl-indolizine exhibits inhibitory effects on certain kinases. These findings are particularly intriguing given the well-documented role of kinases in various disease states. The ability to selectively inhibit specific kinases without affecting others is a key goal in drug development, as it can minimize side effects and improve therapeutic outcomes.

The indolizine ring is another important structural feature that contributes to the biological activity of this compound. Indolizines are heterocyclic compounds that have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The presence of this motif in N-[1-(5-methyl)-3H-pyrazol]-4-piperidinecarbonyl-indolizine suggests that it may have multiple mechanisms of action beyond kinase inhibition.

One area where this compound shows particular promise is in the treatment of cancer. Cancer cells often exhibit dysregulated kinase activity, which contributes to their uncontrolled growth and survival. By inhibiting these kinases, N-[1-(5-methyl)-3H-pyrazol]-4-piperidinecarbonyl-indolizine could potentially slow down tumor progression and induce apoptosis. This makes it an attractive candidate for further preclinical and clinical investigation.

Another potential application is in the management of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In these conditions, excessive kinase activity leads to chronic inflammation and tissue damage. The inhibitory effects of this compound on kinases could help reduce inflammation and alleviate symptoms associated with these diseases.

The development of new therapeutic agents requires rigorous testing to ensure their safety and efficacy. Preclinical studies involving cell culture assays and animal models are typically conducted before moving into human clinical trials. These studies aim to evaluate the pharmacological properties of the compound, including its potency, selectivity, toxicity profile, and pharmacokinetics.

Preliminary data from preclinical studies suggest that N-[1-(5-methyl)-3H-pyrazol]-4-piperidinecarbonyl-indolizine has favorable pharmacokinetic properties when administered orally or intravenously. It exhibits reasonable bioavailability and distributes widely throughout various tissues in vivo. Additionally, preliminary toxicity studies indicate that the compound is well-tolerated at doses expected to produce therapeutic effects.

Given these encouraging findings from preclinical research, N-[1-(5-methyl)-3H-pyrazol]-4-piperidinecarbonyl-indolizine has been selected for further development as a potential therapeutic agent. The next step involves conducting clinical trials to evaluate its safety and efficacy in humans. These trials will be designed to assess both short-term and long-term effects on patients with specific diseases.

The design of clinical trials requires careful consideration of various factors such as patient populations, dosing regimens, endpoints for evaluation success or failure (e.g., disease progression or symptom reduction), statistical methods for analyzing data collected during trials), etc.). Once these parameters are established based on available scientific evidence about target disease(s) being treated along with pharmacological properties observed so far through preclinical testing), researchers can proceed enrolling eligible participants who meet predetermined inclusion/exclusion criteria into study protocols.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue